ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine
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Overview
Description
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl hydrazine hydrochloride with a suitable precursor, followed by lithiation and trapping with electrophiles . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow chemistry allows for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Agrochemistry: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Fipronil: An insecticide used to control pests in agriculture.
Uniqueness
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C10H12F3N5 and a molecular weight of approximately 303.24 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
1. Antifungal Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various phytopathogenic fungi, suggesting a potential application in agricultural fungicides .
2. Anticancer Potential
Studies have demonstrated that pyrazole derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .
3. Modulation of Cytochrome P450 Enzymes
Pyrazole compounds are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs, enhancing or inhibiting their efficacy depending on the context .
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antifungal | Inhibition of fungal mycelial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Modulation of CYP Enzymes | Altered drug metabolism |
Case Study: Anticancer Activity
In a study involving various pyrazole derivatives, this compound was tested against human colon adenocarcinoma cells (HT-29). The results indicated an IC50 value indicating significant cytotoxicity, with mechanisms involving the activation of apoptotic pathways and inhibition of cell cycle progression.
Properties
Molecular Formula |
C8H13ClF3N3 |
---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12F3N3.ClH/c1-3-12-5-6-4-7(8(9,10)11)13-14(6)2;/h4,12H,3,5H2,1-2H3;1H |
InChI Key |
GULVWXYRZVCDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C)C(F)(F)F.Cl |
Origin of Product |
United States |
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